molecular formula C11H11BrO2 B1143912 (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one CAS No. 1331560-65-6

(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one

Cat. No.: B1143912
CAS No.: 1331560-65-6
M. Wt: 255.11 g/mol
InChI Key: AOVJTAMOQFOZJZ-UHFFFAOYSA-N
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Description

(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one is an organic compound characterized by the presence of a bromo and methoxy substituent on a phenyl ring, along with a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-methoxybenzaldehyde and acetone.

    Aldol Condensation: The key step involves an aldol condensation reaction between 3-bromo-4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Compounds with different substituents replacing the bromo group.

Scientific Research Applications

(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of related compounds, including their effects on cellular processes and pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

    (3E)-4-(3-Bromo-4-hydroxyphenyl)but-3-en-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (3E)-4-(3-Chloro-4-methoxyphenyl)but-3-en-2-one: Similar structure but with a chloro group instead of a bromo group.

    (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-ol: Similar structure but with an alcohol group instead of a ketone group.

Uniqueness: (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one is unique due to the specific combination of bromo and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1331560-65-6

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H11BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3

InChI Key

AOVJTAMOQFOZJZ-UHFFFAOYSA-N

SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)Br

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)Br

Synonyms

(3E)-4-(3-BroMo-4-Methoxyphenyl)but-3-en-2-one

Origin of Product

United States

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